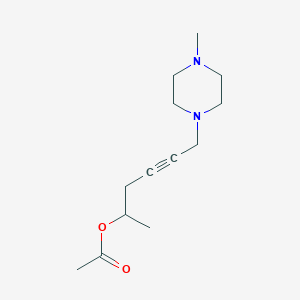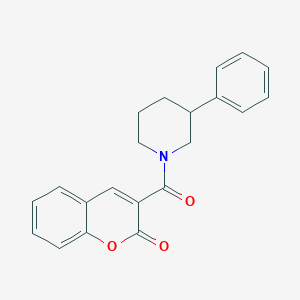
3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. The addition of a phenylpiperidine moiety to the coumarin structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation, which is a reaction between phenols and β-keto esters in the presence of an acid catalyst . This method can be carried out using homogeneous catalysts such as concentrated sulfuric acid or trifluoroacetic acid, as well as Lewis acids like aluminum chloride or zinc chloride . Another method involves the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of green solvents, catalysts, and energy-efficient processes . The choice of method depends on factors such as yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and optical brighteners.
作用機序
The mechanism of action of 3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one involves its interaction with specific molecular targets. The phenylpiperidine moiety can interact with neurotransmitter receptors, while the coumarin structure may inhibit enzymes involved in oxidative stress pathways . These interactions lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin structure.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
Phenylpiperidine derivatives: Compounds like fentanyl and meperidine, which are known for their analgesic properties.
Uniqueness
3-(3-Phenylpiperidine-1-carbonyl)chromen-2-one is unique due to the combination of the coumarin and phenylpiperidine moieties, which confer a distinct set of pharmacological properties. This dual structure allows it to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
特性
IUPAC Name |
3-(3-phenylpiperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c23-20(18-13-16-9-4-5-11-19(16)25-21(18)24)22-12-6-10-17(14-22)15-7-2-1-3-8-15/h1-5,7-9,11,13,17H,6,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJCNDPFWIINLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5099272.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5099287.png)
![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5099291.png)
![5-[1-(2,5-dimethyl-3,6-dinitrophenyl)ethyl]-2-methylpyridine](/img/structure/B5099303.png)
![3-(4-CHLOROPHENYL)-5-(4-NITROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B5099312.png)
![2-[(cyanomethyl)thio]-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5099331.png)
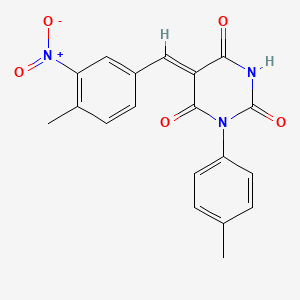
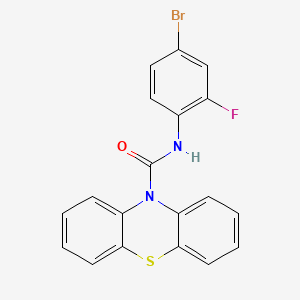
![1-(4-ETHOXYPHENYL)-3-{[(PYRIDIN-3-YL)METHYL]AMINO}PYRROLIDINE-2,5-DIONE](/img/structure/B5099345.png)
![5-methyl-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5099349.png)
![3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5099355.png)
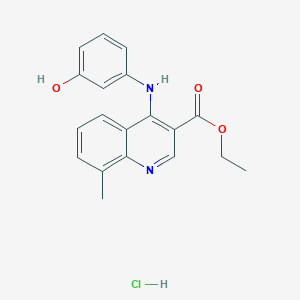
![4-[2,4-BIS(2-METHYLBUTAN-2-YL)PHENOXY]-N-(4-CHLORO-3-ACETAMIDOPHENYL)BUTANAMIDE](/img/structure/B5099374.png)
